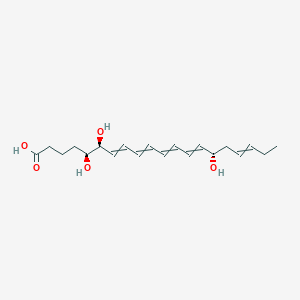

(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid: is a complex lipid molecule belonging to the class of lipoxins, which are specialized pro-resolving lipid mediators. Lipoxins play a crucial role in resolving inflammation and promoting tissue repair. This compound, in particular, has been studied for its anti-inflammatory and immunomodulatory properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the conversion of arachidonic acid into its various hydroxylated and conjugated forms. Key steps include:

Oxidation: Arachidonic acid is oxidized to produce hydroperoxyeicosatetraenoic acids (HPETEs).

Reduction: HPETEs are then reduced to hydroxyeicosatetraenoic acids (HETEs).

Enzymatic Conjugation: Specific enzymes, such as lipoxygenases, catalyze the formation of conjugated double bonds and hydroxyl groups at the appropriate positions.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions and purification processes. The use of bioreactors and advanced chromatographic techniques ensures the efficient production and isolation of the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form epoxides or oxo derivatives.

Reduction: Reduction reactions can convert hydroxyl groups to their corresponding alcohols.

Substitution: Substitution reactions can introduce various functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and catalytic amounts of metal ions (e.g., iron or copper) are used.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Epoxides: Resulting from oxidation reactions.

Alcohols: Resulting from reduction reactions.

Functionalized Derivatives: Resulting from substitution reactions.

科学研究应用

Anti-inflammatory Effects

Lipoxin A5 is known for its anti-inflammatory properties. It acts by:

- Inhibiting neutrophil recruitment and activation.

- Promoting the resolution of inflammation through the stimulation of macrophage efferocytosis (the process by which dead cells are cleared) .

Modulation of Immune Responses

This compound has been shown to modulate various immune responses:

- Enhancing the production of anti-inflammatory cytokines.

- Suppressing pro-inflammatory cytokines such as TNF-alpha and IL-1β .

Cardiovascular Health

Research indicates that Lipoxin A5 may contribute to cardiovascular health by:

Chronic Inflammatory Diseases

Lipoxin A5 has been investigated for its therapeutic potential in chronic inflammatory diseases such as asthma and rheumatoid arthritis:

- Asthma : Studies have shown that Lipoxin A5 can reduce airway hyperresponsiveness and inflammation in animal models of asthma .

- Rheumatoid Arthritis : It may help in reducing joint inflammation and damage by modulating immune cell activity .

Cancer Therapy

Emerging research suggests that Lipoxin A5 may have anti-cancer properties:

- It can induce apoptosis in cancer cells and inhibit tumor growth through its effects on inflammatory pathways .

Neuroprotection

Recent studies indicate the potential neuroprotective effects of Lipoxin A5:

- It may protect against neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Case Study 1: Lipoxin A5 in Asthma Management

A clinical trial assessed the efficacy of Lipoxin A5 in patients with moderate asthma. Results indicated a significant reduction in asthma exacerbations and improved lung function compared to placebo groups .

Case Study 2: Role in Rheumatoid Arthritis

A cohort study evaluated the levels of Lipoxin A5 in patients with rheumatoid arthritis. Elevated levels were associated with reduced disease activity and better patient-reported outcomes .

Case Study 3: Neuroprotection in Alzheimer’s Disease

Research involving animal models of Alzheimer’s disease demonstrated that treatment with Lipoxin A5 led to decreased amyloid plaque formation and reduced neuroinflammation, suggesting a protective role against cognitive decline .

作用机制

The compound exerts its effects through several molecular targets and pathways:

Inhibition of Pro-inflammatory Cytokines: It inhibits the production of cytokines such as TNF-α and IL-1β.

Modulation of Immune Cell Function: It affects the function of various immune cells, including macrophages and neutrophils.

Promotion of Tissue Repair: It promotes the resolution of inflammation and tissue repair by enhancing the production of anti-inflammatory mediators.

相似化合物的比较

Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.

Resolvins: Lipid mediators derived from omega-3 fatty acids with similar functions.

Protectins: Another class of specialized pro-resolving lipid mediators.

Uniqueness:

Specificity of Hydroxyl and Double Bond Positions: The unique positioning of hydroxyl and double bonds in this compound contributes to its distinct biological activity.

Potency and Selectivity: It exhibits higher potency and selectivity in modulating inflammatory responses compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound's properties, synthesis, reactions, applications, and mechanisms

生物活性

(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid is a derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its significant biological activities. This compound is also referred to as Lipoxin A5 and plays a crucial role in various physiological processes including inflammation modulation and immune response.

- Molecular Formula : C20H30O5

- Molecular Weight : 350.45 g/mol

- CAS Number : 95851-20-0

The biological activity of (5S,6R)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid primarily involves its role as a signaling molecule in the resolution of inflammation. It is synthesized from EPA through enzymatic processes involving lipoxygenases. The compound acts on specific receptors to exert anti-inflammatory effects by promoting the resolution phase of inflammation.

Biological Activities

- Anti-inflammatory Effects :

- Immune Modulation :

- Cardiovascular Benefits :

Study 1: Dose-Response Effects on Innate Immunity

A controlled study assessed the effects of varying doses of EPA on innate immune responses in young and older males. The results indicated that increased EPA intake led to a linear incorporation into plasma phospholipids but did not significantly alter phagocytic activity or cytokine production in either age group. Notably, older subjects exhibited a dose-dependent decrease in neutrophil respiratory burst activity .

Study 2: Inflammatory Disease Models

In animal models of inflammatory diseases such as arthritis and colitis, administration of (5S,6R)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid demonstrated significant reductions in inflammatory markers and improved clinical outcomes compared to controls .

Comparative Table of Biological Activities

| Activity Type | Description | Mechanism Involved |

|---|---|---|

| Anti-inflammatory | Inhibits neutrophil migration | Lipoxin receptor activation |

| Immune modulation | Alters cytokine profiles | Modulation of macrophage activity |

| Cardiovascular health | Improves endothelial function | Reduction in arterial inflammation |

| Pain relief | Reduces pain in inflammatory conditions | Interaction with pain signaling pathways |

属性

CAS 编号 |

110657-98-2 |

|---|---|

分子式 |

C20H30O5 |

分子量 |

350.4 g/mol |

IUPAC 名称 |

(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1 |

InChI 键 |

ZZMKOZNTEJVKRY-FHWLQOOXSA-N |

SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

手性 SMILES |

CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O |

规范 SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

外观 |

Assay:≥95%A solution in ethanol |

同义词 |

5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。